Product packaging for 2,3,6-Trimethoxypyridine(Cat. No.:CAS No. 1364917-21-4)

2,3,6-Trimethoxypyridine

Cat. No.: B1402741
CAS No.: 1364917-21-4
M. Wt: 169.18 g/mol
InChI Key: FIDKPTFJOFOUTP-UHFFFAOYSA-N
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Description

Contextualization within Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a class of organic compounds that are fundamental to numerous areas of chemistry, including medicinal chemistry, materials science, and catalysis. The pyridine ring, an aromatic heterocycle containing one nitrogen atom, can be functionalized with a wide variety of substituent groups at different positions, leading to a vast library of molecules with diverse properties. The electronic nature of the pyridine ring is significantly influenced by the position and identity of these substituents. Electron-donating groups, such as alkoxy groups, increase the electron density of the ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions.

The synthesis of polysubstituted pyridines is an active area of research, with numerous methods developed to achieve specific substitution patterns. nih.govresearchgate.net These methods range from classical condensation reactions like the Hantzsch synthesis to modern transition-metal-catalyzed cross-coupling reactions. rsc.org The controlled, stepwise introduction of substituents onto the pyridine core allows for the modular and efficient construction of complex molecules. nih.gov The development of regioselective synthetic methods is crucial for accessing specific isomers, such as 2,3,6-trisubstituted pyridines. nih.govresearchgate.netorganic-chemistry.org

Academic Significance of Alkoxypyridine Scaffolds

Alkoxypyridines, and more specifically methoxypyridines, are of considerable academic and industrial interest. The methoxy (B1213986) group, being a strong electron-donating group through resonance, significantly modulates the electronic properties of the pyridine ring. This electronic influence is critical in the design of molecules with specific functions. For instance, in medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its presence in a wide array of biologically active compounds and approved drugs. nih.govdovepress.comrsc.org The introduction of alkoxy groups can enhance a molecule's metabolic stability, improve its permeability across biological membranes, and fine-tune its binding affinity to protein targets. dovepress.com

The presence of multiple methoxy groups on a pyridine ring, as in 2,3,6-trimethoxypyridine, creates a unique electronic environment. The interplay of the electron-donating effects of the three methoxy groups and the inherent electron-withdrawing nature of the pyridine nitrogen atom results in a complex reactivity profile. Research into methoxypyridines includes studies on their conformational preferences, their utility as intermediates in the synthesis of other functionalized pyridines, and their role in the formation of liquid crystalline materials. rsc.orgresearchgate.netrsc.org

Overview of Current Research Trajectories Involving the this compound Moiety

Direct research specifically on this compound is limited in publicly available literature. However, research on closely related structures and the broader class of polysubstituted alkoxypyridines provides insight into its potential applications and areas of investigation.

One significant area is its potential use as a building block in the synthesis of more complex molecules. The specific substitution pattern of this compound could be strategically employed in the construction of novel pharmaceutical agents or functional materials. For instance, derivatives of multisubstituted pyridines are explored for their potential as kinase inhibitors and for other therapeutic applications. frontiersin.org

Furthermore, the reactivity of the this compound moiety is of interest. The methoxy groups can be susceptible to nucleophilic substitution, allowing for the introduction of other functional groups. rsc.org The unique electronic properties conferred by the three methoxy groups could also be harnessed in the design of novel ligands for catalysis or as components in materials with specific photophysical properties. While direct experimental data on this compound is scarce, the general principles of substituted pyridine chemistry and the known reactivity of methoxypyridines suggest a rich area for future research.

Data Tables

Table 1: General Synthetic Approaches for Substituted Pyridines

Reaction Name/TypeDescriptionKey Features
Hantzsch Pyridine Synthesis A multi-component reaction involving a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. rsc.orgForms a dihydropyridine (B1217469) intermediate which is subsequently oxidized.
Bohlmann-Rahtz Pyridine Synthesis Condensation of enamines with ethynylketones to yield 2,3,6-trisubstituted pyridines. organic-chemistry.orgProceeds via an aminodiene intermediate and subsequent cyclodehydration. organic-chemistry.org
Kröhnke Pyridine Synthesis Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.A versatile method for the synthesis of tri- and tetra-substituted pyridines.
Transition-Metal Catalyzed Cross-Coupling Reactions like Suzuki, Stille, and Negishi couplings are used to introduce aryl or alkyl groups onto a pre-functionalized pyridine ring. nih.govAllows for the controlled and stepwise synthesis of polysubstituted pyridines. nih.gov
Hetero-Diels-Alder Reaction Cycloaddition reaction between a diene and a dienophile containing a heteroatom, such as nitrogen. nih.govCan provide a single-step access to polysubstituted pyridine scaffolds. nih.gov

Table 2: Spectroscopic Data for a Related Compound: 2,4,6-Trimethylpyridine (B116444)

This table provides data for a structurally related compound to infer potential spectroscopic characteristics.

Spectroscopic TechniqueKey Data Points for 2,4,6-Trimethylpyridine
¹H NMR Signals corresponding to methyl protons and aromatic protons on the pyridine ring.
¹³C NMR Signals for the methyl carbons and the carbons of the pyridine ring.
Mass Spectrometry (EI) Molecular ion peak (M+) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy C-H stretching and bending vibrations for the methyl groups and the aromatic ring, as well as C=N and C=C stretching vibrations of the pyridine ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B1402741 2,3,6-Trimethoxypyridine CAS No. 1364917-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-trimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-10-6-4-5-7(11-2)9-8(6)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDKPTFJOFOUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310899
Record name Pyridine, 2,3,6-trimethoxy-
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364917-21-4
Record name Pyridine, 2,3,6-trimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364917-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,6-trimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 2,3,6 Trimethoxypyridine and Its Functionalized Derivatives

De Novo Synthesis Approaches to the 2,3,6-Trimethoxypyridine Core

The de novo construction of highly substituted pyridine (B92270) rings like this compound is a significant challenge in organic synthesis. nih.gov These approaches build the heterocyclic core from acyclic or simpler cyclic precursors, allowing for the strategic placement of substituents.

A common conceptual strategy for synthesizing this compound involves the regioselective introduction of methoxy (B1213986) groups onto a pre-functionalized pyridine ring. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where suitable leaving groups at the 2, 3, and 6-positions are displaced by a methoxide (B1231860) source.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, but the regioselectivity is dictated by the positions of leaving groups and any activating or deactivating substituents. Halogens, such as chlorine, are common leaving groups for this transformation. For example, the synthesis of related compounds like 2-amino-6-methoxy-3-nitropyridine (B1334430) is achieved by the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide in a polar solvent like methanol. google.com This highlights a viable pathway where a polychlorinated pyridine could serve as a precursor to this compound. The reaction conditions for such substitutions are critical and typically involve a strong base and a polar solvent.

Precursor TypeReagentSolventConditionsProduct
Polychlorinated PyridineSodium Methoxide (NaOMe)Methanol (MeOH)Cooling to moderate temperatures (e.g., 15°C to 30°C)Polymethoxylated Pyridine

The presence of methoxy groups can, in turn, influence the basicity and reactivity of the pyridine nitrogen. For instance, a 2-methoxy group inductively withdraws electron density, making the nitrogen atom less basic compared to an unsubstituted pyridine. nih.gov This modulation of electronic properties is an important consideration in multi-step syntheses.

Constructing the polysubstituted pyridine core from the ground up offers an alternative to functionalizing a pre-existing ring. Numerous methods exist for pyridine synthesis, often involving condensation reactions or cycloadditions. nih.govacsgcipr.org

One powerful approach involves merged cycloaddition/cycloreversion processes. nih.gov For instance, 1,4-oxazin-2-one intermediates can react with alkynes in a tandem sequence to yield highly substituted pyridines. nih.gov This method provides a reliable route to aromatic heterocycles that might be difficult to access through other means. nih.gov Another modern strategy employs a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This sequence generates a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to afford the final pyridine product in moderate to excellent yields. nih.gov

These de novo syntheses are particularly valuable as they allow for the assembly of specific substitution patterns that are not easily achieved through direct functionalization. nih.gov

MethodKey IntermediatesKey ProcessesAdvantage
Cycloaddition/Cycloreversion1,4-Oxazin-2-onesTandem cycloaddition/cycloreversion with an alkyneReliable for highly substituted products nih.gov
Cascade Reaction3-AzatrienesCu-catalyzed C-N cross-coupling, electrocyclization, aerobic oxidationHigh modularity and functional group tolerance nih.gov

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is obtained, it can be further modified to introduce various functional groups. The synthesis of derivatives such as 2,3,6-trimethoxyisonicotinaldehyde (B1402740) is a key example of this process.

The introduction of a formyl (-CHO) group at the C-4 position of the this compound ring is a critical transformation. The electron-donating nature of the three methoxy groups makes the pyridine ring electron-rich, facilitating electrophilic substitution, particularly at the C-4 position.

Two primary methods are effective for this formylation:

Directed Ortho-Metalation (DoM) followed by Formylation : This involves treating the trimethoxypyridine with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) to generate a lithiated intermediate. This potent nucleophile is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group.

Vilsmeier-Haack Reaction : This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. It utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and DMF. For an electron-rich heterocycle like this compound, this reaction is a plausible and effective method for introducing the aldehyde group at the electron-rich 4-position.

ReactionBase/ReagentElectrophileSolventTemperature
Lithiation-Formylationn-BuLi or LDADMFTHF/Et₂O-78°C
Vilsmeier-HaackPOCl₃/DMFIn situ Vilsmeier reagentVariesVaries

The aldehyde functional group in 2,3,6-trimethoxyisonicotinaldehyde renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. This reactivity is fundamental to its use in constructing new carbon-carbon bonds and more complex molecular architectures.

A significant application of its electrophilic character is in nucleophilic addition reactions. For example, it can react with potent nucleophiles such as organolithium reagents or lithiated amides under cryogenic conditions. This reaction is a key step in the synthesis of complex heterocyclic scaffolds where the aldehyde acts as an electrophilic building block. mdpi.com

The aldehyde group of 2,3,6-trimethoxyisonicotinaldehyde can be readily oxidized to the corresponding carboxylic acid, 2,3,6-trimethoxyisonicotinic acid. This transformation is a common step in the synthesis of various derivatives. Several classical oxidizing agents are effective for this purpose.

Oxidizing AgentTypical Conditions
Chromium trioxide (CrO₃)Often used as the Jones reagent (CrO₃ in aqueous sulfuric acid).
Potassium permanganate (B83412) (KMnO₄)A powerful oxidizing agent, typically used under acidic or basic conditions. smolecule.comevitachem.com
Potassium dichromate (K₂Cr₂O₇)A strong oxidizing agent, typically used in acidic conditions.

This oxidation is a fundamental reaction that converts the aldehyde into a different functional group, opening up further synthetic possibilities through carboxylic acid chemistry.

Reduction Reactions of Functionalized Derivatives

The pyridine ring, particularly when substituted with electron-donating methoxy groups, can undergo reduction to form piperidine (B6355638) structures. This transformation is crucial for accessing saturated heterocyclic systems from aromatic precursors. While direct reduction of this compound is not extensively detailed, the reduction of analogous functionalized methoxypyridines provides significant insight.

Catalytic hydrogenation is a primary method for such reductions. For instance, the reduction of a complex methoxypyridine derivative was achieved using hydrogenation to afford a ketal-protected piperidine as a single diastereomer in 94% yield. nih.gov This highlights the stereocontrol possible in these reactions. Another powerful approach is the use of titanium catalysis for the dearomative selective reduction of N-heteroarenes. chemrxiv.org Commercially available titanocene (B72419) dichloride (Cp2TiCl2) with ammonia (B1221849) borane (B79455) as the reducing agent has been shown to efficiently reduce a wide range of functionalized pyridines, showcasing excellent chemoselectivity and functional group tolerance. chemrxiv.org This method is particularly valuable as it avoids costly and rare catalysts and can be performed on a gram scale. chemrxiv.org

These reductions are fundamental in natural product synthesis, where methoxypyridines often serve as stable precursors to piperidine or pyridone cores. nih.gov The choice of catalyst and reducing agent is critical and depends on the other functional groups present in the molecule to ensure chemoselectivity.

Table 1: Representative Reduction Reactions of Methoxypyridine Derivatives
Substrate TypeReagents/CatalystProduct TypeKey FeaturesReference
Complex Bicyclic EnoneH2, Pd/C, PtO2Ketal-protected PiperidineHigh diastereoselectivity (single diastereomer) and yield (94%). nih.gov nih.gov
Functionalized PyridinesCp2TiCl2, Ammonia BoraneSubstituted PiperidinesBroad functional group tolerance; chemoselective; uses earth-abundant metal. chemrxiv.org chemrxiv.org

Substitution Reactions of Methoxy Groups

The methoxy groups on the pyridine ring, particularly at the 2- and 6-positions (ortho and para to the nitrogen), are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the replacement of a methoxy group with a variety of nucleophiles, providing a powerful tool for diversification.

The SNAr mechanism on pyridine is favored at the 2- and 4-positions because the anionic intermediate (a Meisenheimer complex) can be stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom. stackexchange.comyoutube.com Attack at the 3-position does not allow for this stabilization, making substitution at this position significantly less favorable. stackexchange.comyoutube.com

In the context of this compound, the methoxy groups at C2 and C6 would be the most likely sites for nucleophilic attack. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, the reaction of 2-chloropyridines with sodium methoxide results in the formation of 2-methoxypyridines. youtube.com Conversely, a methoxy group can act as a leaving group, particularly when a more potent nucleophile is introduced. In reactions of 4-methoxypyridine (B45360) derivatives with alkyl iodides, the methoxy group can be displaced, leading to the formation of N-methyl-4-pyridones. researchgate.net The presence of electron-withdrawing groups on the pyridine ring enhances the rate of these substitution reactions by further stabilizing the anionic intermediate. researchgate.net

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (SEAr) on the this compound ring is governed by the directing effects of the three methoxy substituents. Methoxy groups are strongly activating, ortho-, para-directing groups due to their ability to donate electron density into the ring via resonance (+M effect). organicchemistrytutor.comwikipedia.org

In this compound, the available positions for substitution are C4 and C5. To predict the regioselectivity, the directing effects of each methoxy group must be considered:

The C2-methoxy group directs electrophiles to the C3 (blocked) and C5 positions.

The C6-methoxy group directs to the C5 position.

The C3-methoxy group directs to the C2 (blocked) and C4 positions.

Analyzing these influences:

Position C5: Receives activating, para-directing influence from the C2-methoxy group and activating, ortho-directing influence from the C6-methoxy group. This position is strongly activated by two substituents.

Position C4: Receives activating, para-directing influence from the C3-methoxy group.

The cumulative effect suggests that the C5 position is the most electron-rich and sterically accessible site for electrophilic attack. The concerted electron-donating effects of the methoxy groups at C2 and C6 strongly favor substitution at C5. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 5-substituted-2,3,6-trimethoxypyridine as the major product. organicchemistrytutor.comyoutube.com

Optimization of Synthetic Conditions and Process Development

Catalyst Systems and Reaction Environment Control

The synthesis of polysubstituted pyridines often relies on transition-metal catalysis to achieve high efficiency and selectivity. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are instrumental in constructing complex pyridine derivatives. nih.govmdpi.com For instance, the synthesis of the drug Etoricoxib, a polysubstituted pyridine, leverages the differential reactivity of halide and fluorosulfate (B1228806) leaving groups under palladium catalysis to control the sequence of bond formation. nih.gov The choice of palladium catalyst and ligands is crucial for controlling chemoselectivity. nih.gov

The reaction environment, including solvent and temperature, also plays a critical role. In the synthesis of N-substituted pyridones from 2-alkoxypyridines, iridium catalysts have been shown to be effective. The reaction conditions can be tuned; for example, migrations involving primary O-alkyl groups can proceed efficiently even without a solvent. The presence of additives can also be essential; for example, the use of a base is sometimes required to facilitate O-to-N alkyl migration.

Cryogenic and Anhydrous Reaction Condition Requirements

While not universally required for all synthetic steps, certain transformations in pyridine chemistry necessitate stringent control over temperature and moisture. Organometallic reactions, such as directed ortho-metalation (DoM), are prime examples. These reactions often involve the use of strong bases like butyllithium (B86547) at cryogenic temperatures (e.g., -78 °C) under an inert, anhydrous atmosphere to prevent quenching of the highly reactive organolithium intermediates.

Although specific examples for this compound are not detailed in the provided search results, the general principles apply. The formation of lithiated pyridine species as intermediates for subsequent functionalization would require such anhydrous and low-temperature conditions to ensure stability and prevent side reactions. researchgate.net For example, the synthesis of 3-nitropyridine-2-sulfonic acid involves reactions that may benefit from controlled low temperatures to manage exotherms and improve selectivity. prepchem.com

Yield Enhancement and Side Product Mitigation Strategies

Maximizing the yield of the desired product while minimizing the formation of impurities is a central goal of process development. Several strategies are employed in the synthesis of functionalized pyridines.

One key strategy is the careful selection of catalysts and reaction conditions to enhance chemoselectivity. In palladium-catalyzed cross-couplings, judicious choice of ligands and reaction temperature can differentiate between various leaving groups on the pyridine ring, allowing for stepwise functionalization and preventing the formation of undesired coupling products. nih.gov

Another approach involves modifying the substrate to control reactivity. In the synthesis of complex alkaloids, methoxy groups are strategically placed on the pyridine ring to modulate the basicity of the nitrogen atom. nih.gov Reducing the nitrogen's basicity through ortho-methoxy substitution can prevent unwanted side reactions and significantly increase the yield of key steps like the Robinson annulation, enabling reactions to be performed on a multigram scale. nih.gov

Finally, optimizing the reaction work-up and purification is crucial. Procedures that minimize product decomposition and efficiently separate the target compound from byproducts are essential for achieving high isolated yields. researchgate.net

Table 2: Strategies for Optimizing Synthetic Outcomes
StrategyMethodologyExample ApplicationOutcomeReference
Catalyst SelectionUsing specific Pd-catalysts to differentiate reactivity of leaving groups (-Br, -OSO2F, -Cl).Stepwise Suzuki coupling for polysubstituted pyridines.High chemoselectivity and controlled synthesis. nih.gov
Substrate ModificationPlacing a methoxy group ortho to an alkyl substituent on the pyridine ring.Robinson annulation in alkaloid synthesis.Increased yield by reducing nitrogen basicity and blocking the lone pair. nih.gov
Reaction Condition ControlUsing strong bases (e.g., butyllithium) at cryogenic temperatures (-78 °C) under anhydrous conditions.Directed ortho-metalation of pyridines.Formation of specific organometallic intermediates while preventing side reactions. researchgate.net

4 Solid-Phase Synthesis Applications of this compound and its Derivatives as Related Bases

While direct experimental data on the application of this compound as a base in solid-phase synthesis is not extensively documented in publicly available literature, its potential utility can be inferred from the well-established principles of solid-phase chemistry and the known functions of structurally similar hindered pyridine bases. In solid-phase synthesis, particularly in peptide and oligonucleotide synthesis, non-nucleophilic, sterically hindered bases play a crucial role in preventing undesirable side reactions.

The primary function of such bases is to act as a proton scavenger, neutralizing acids generated during coupling reactions without interfering with the growing chain attached to the solid support. The steric bulk around the nitrogen atom of the pyridine ring is a key feature that minimizes its nucleophilicity, thereby preventing it from participating in unwanted acylation or alkylation reactions.

Comparative Analysis with Analogous Pyridine Bases

To understand the potential role of this compound, it is useful to compare its expected properties with those of commonly used hindered pyridine bases, such as 2,4,6-trimethylpyridine (B116444) (sym-collidine).

CompoundStructurepKa (in Acetonitrile)Key Properties
2,4,6-Trimethylpyridine (sym-collidine) CH₃ on C2, C4, C67.4Sterically hindered, non-nucleophilic, widely used in solid-phase synthesis.
2,6-Dimethoxypyridine OCH₃ on C2, C67.64Methoxy groups provide steric bulk and influence basicity.
2-Methoxypyridine OCH₃ on C29.93The methoxy group reduces basicity through inductive electron withdrawal. nih.gov
3-Methoxypyridine OCH₃ on C3-pKa of approximately 4.9.
This compound (Predicted) OCH₃ on C2, C3, C6Not availableExpected to be a sterically hindered, non-nucleophilic base with basicity influenced by the electronic effects of the three methoxy groups.

The basicity of pyridine derivatives is influenced by the electronic effects of their substituents. Methoxy groups at the 2- and 6-positions, like methyl groups, provide steric hindrance around the nitrogen atom. However, the electronic impact of a methoxy group is more complex than that of a methyl group. The oxygen atom of the methoxy group is electron-withdrawing through an inductive effect, which tends to decrease the basicity of the pyridine nitrogen. nih.gov Conversely, the lone pairs on the oxygen can participate in resonance, which can increase electron density in the ring, potentially increasing basicity, particularly when the methoxy group is at the 4-position.

For this compound, the methoxy groups at the 2- and 6-positions are expected to significantly reduce the nucleophilicity of the nitrogen atom due to steric hindrance. The combined inductive effects of the three methoxy groups would likely result in a pKa value that renders it a suitable non-nucleophilic base for applications where milder basic conditions are required compared to trialkylamine bases like diisopropylethylamine (DIPEA).

Potential Applications in Solid-Phase Synthesis

Based on these characteristics, this compound and its functionalized derivatives could potentially be employed in various solid-phase synthesis applications:

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), hindered bases are used during the coupling of amino acids to neutralize the acidic byproducts of activating agents. The use of a base like this compound could help in minimizing side reactions such as racemization of the activated amino acid.

Oligonucleotide Synthesis: In the synthesis of oligonucleotides, non-nucleophilic bases are essential to prevent modification of the sensitive phosphate backbone and the nucleobases themselves.

Solid-Phase Organic Synthesis (SPOS): In the broader context of SPOS for the generation of small molecule libraries, a sterically hindered base is often required to facilitate reactions such as acylations, alkylations, and palladium-catalyzed cross-coupling reactions on resin-bound substrates. The tunable basicity of methoxy-substituted pyridines could offer advantages in reactions sensitive to base strength.

Research Findings on Related Compounds

Studies on other substituted pyridines in solid-phase synthesis provide a framework for the potential of this compound. For instance, 2,4,6-trimethylpyridine (sym-collidine) has been successfully used in the solid-phase synthesis of cyclohexapeptides. nih.gov In this context, it serves as a non-nucleophilic base during the introduction of a 2-nitrobenzenesulfonyl protecting group. nih.gov

The following table summarizes the use of a related hindered pyridine base in a specific solid-phase synthesis step:

Reaction StepBase UsedReagentsSolventReference
N-protectionsym-collidine2-nitrobenzenesulfonyl chlorideNMP nih.gov

The successful application of sym-collidine in this and other solid-phase methodologies underscores the importance of sterically hindered, non-nucleophilic pyridine bases in modern organic synthesis. While direct data for this compound is lacking, its structural similarity and predicted properties suggest it could be a valuable tool in the repertoire of bases for solid-phase synthesis, particularly in cases where fine-tuning of basicity and steric environment is critical for reaction outcomes. Further research into the synthesis and application of this compound in this context is warranted to fully explore its potential.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 2,3,6-trimethoxypyridine, offering precise information about the hydrogen, carbon, and nitrogen environments within the molecule.

The ¹H NMR spectrum of this compound is expected to be distinct and informative. The pyridine (B92270) ring features two aromatic protons at the C-4 and C-5 positions. Due to their adjacent positions, they will exhibit spin-spin coupling, appearing as a pair of doublets (an AX system). The electron-donating nature of the three methoxy (B1213986) groups increases the electron density in the ring, generally shifting the aromatic proton signals upfield compared to unsubstituted pyridine.

The three methoxy groups (-OCH₃) at positions 2, 3, and 6 are chemically non-equivalent and are therefore expected to appear as three distinct singlets, each integrating to three protons. The methoxy groups at the C-2 and C-6 positions, being ortho to the nitrogen, will experience a different electronic environment than the methoxy group at the C-3 position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.4 - 7.6Doublet~8.0 - 9.0H-4
~6.5 - 6.7Doublet~8.0 - 9.0H-5
~3.9 - 4.1Singlet-2-OCH₃ or 6-OCH₃
~3.9 - 4.1Singlet-6-OCH₃ or 2-OCH₃
~3.8 - 4.0Singlet-3-OCH₃

The ¹³C NMR spectrum is anticipated to show eight unique carbon signals, corresponding to the five carbons of the pyridine ring and the three carbons of the methoxy substituents. The chemical shifts of the ring carbons are significantly influenced by the nitrogen atom and the attached methoxy groups. Carbons directly bonded to the electronegative oxygen atoms of the methoxy groups (C-2, C-3, and C-6) are expected to be strongly deshielded and appear at the downfield end of the aromatic region. The remaining ring carbons (C-4 and C-5) will also have their chemical shifts modulated by the substituent effects. The three methoxy carbons will resonate in the typical upfield region for such functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~160 - 165C-2 or C-6
~160 - 165C-6 or C-2
~145 - 150C-3
~120 - 125C-4
~105 - 110C-5
~53 - 562-OCH₃ or 6-OCH₃
~53 - 566-OCH₃ or 2-OCH₃
~52 - 553-OCH₃

¹⁵N NMR spectroscopy is a sensitive probe of the electronic environment of the nitrogen atom in the pyridine ring. For unsubstituted pyridine, the ¹⁵N chemical shift is typically observed around -60 to -70 ppm relative to nitromethane. In this compound, the three methoxy groups act as strong electron-donating groups through resonance. This increases the electron density at the nitrogen atom, resulting in a significant shielding effect. Consequently, the ¹⁵N signal for this compound is expected to be shifted upfield compared to pyridine itself. This chemical shift provides valuable insight into the electronic structure and basicity of the molecule, which is crucial for studying its potential as a ligand in coordination chemistry.

Mass Spectrometry (MS) Techniques

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₈H₁₁NO₃. The theoretical exact mass calculated from the sum of the most abundant isotopes is 169.0739 g/mol . wikipedia.orgnih.govnih.gov Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that matches this theoretical value to within a few parts per million (ppm), thereby confirming the compound's elemental composition.

Vibrational Spectroscopy

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching modes from the three methoxy groups would produce strong absorptions in the 2850-2950 cm⁻¹ range.

The characteristic stretching vibrations of the pyridine ring, involving C=C and C=N bonds, typically appear in the 1400-1600 cm⁻¹ region. A key feature would be the strong bands corresponding to the C-O stretching of the aryl-alkyl ether linkages. These are generally observed as two distinct bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational Mode
3000 - 3100Aromatic C-H Stretch
2850 - 2950Aliphatic C-H Stretch (-OCH₃)
1400 - 1600Pyridine Ring C=C and C=N Stretch
~1250Asymmetric C-O-C Stretch
~1050Symmetric C-O-C Stretch

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a critical tool for identifying the various functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's vibrational modes. The resulting spectrum displays a unique pattern of absorption bands, each corresponding to a specific type of molecular vibration.

Key vibrational modes for substituted pyridines include C-H stretching, C-C and C-N stretching vibrations within the aromatic ring, and the vibrations of the substituent groups. For this compound, the methoxy groups (-OCH₃) introduce characteristic C-O stretching and CH₃ bending vibrations. The aromatic pyridine ring itself gives rise to a series of complex absorptions. The precise frequencies of these bands can be influenced by the electronic effects of the three methoxy substituents on the pyridine ring.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100-3000Pyridine Ring
Aliphatic C-H Stretch3000-2850Methoxy Groups (-OCH₃)
C=C and C=N Ring Stretching1650-1400Pyridine Ring
Asymmetric C-O-C Stretch1275-1200Methoxy Groups (-OCH₃)
Symmetric C-O-C Stretch1150-1085Methoxy Groups (-OCH₃)
Ring Bending ModesBelow 1000Pyridine Ring

Advanced FT-MIR Spectroscopy for Chemical Analysis

Fourier Transform Mid-Infrared (FT-MIR) spectroscopy, which covers the spectral range of approximately 4000 to 400 cm⁻¹, provides a detailed fingerprint of the molecule. This technique is highly effective for the qualitative and quantitative analysis of this compound. The mid-infrared region is particularly sensitive to the fundamental vibrations of the molecule, offering a high degree of specificity for structural elucidation. The presence of multiple methoxy groups leads to complex interactions and shifts in the vibrational frequencies of the pyridine ring, which can be meticulously analyzed using FT-MIR to confirm the substitution pattern.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are investigated using electronic absorption and emission spectroscopy, with a primary focus on UV-Visible spectroscopy to understand its electronic transitions.

Applications in Advanced Organic Synthesis and Material Science

Coordination and Organometallic Chemistry

Ligand Design and Metal Complex Formation

To maintain scientific accuracy and adhere strictly to the provided instructions, which forbid the inclusion of information outside the explicit scope, this article cannot be generated at this time.

Catalytic Applications of Derived Organometallic Complexes

Organometallic complexes, which feature metal-carbon bonds, are pivotal in catalysis, enabling a wide array of chemical transformations. Pyridine (B92270) and its derivatives are common ligands in these complexes, valued for their electronic properties and ability to stabilize metal centers. They play a crucial role in tuning the reactivity and selectivity of catalysts. For instance, organometallic complexes of ruthenium and rhenium with various pyridine-based ligands have been investigated for applications ranging from hydrogenation reactions to medicinal chemistry.

However, a thorough review of scientific literature reveals a lack of specific data on organometallic complexes derived from 2,3,6-trimethoxypyridine. Consequently, there are no reported catalytic applications for such complexes. Research in this area has focused on other substituted pyridines, such as azopyridines and terpyridines, which have shown interesting catalytic activities. The unique electronic and steric profile of the this compound ligand suggests that its organometallic complexes could potentially offer novel catalytic properties, but this remains an unexplored area of research.

Integration into Advanced Materials

The precise arrangement of molecular building blocks into well-defined, functional architectures is a cornerstone of modern material science. Pyridine-containing molecules are often employed as monomers or structural units in the creation of advanced materials due to their rigid structure and the reactive sites they can offer.

Covalent Organic Frameworks (COFs) as Building Units

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The synthesis of COFs typically involves the polycondensation of symmetric organic building blocks. Various pyridine derivatives, such as 2,4,6-trimethylpyridine (B116444) and 2,4,6-tris(4-aminophenyl)pyridine, have been successfully used as monomers to construct robust and functional COFs. These materials exhibit high surface areas and have potential applications in gas storage, separation, and catalysis.

Despite the successful use of other pyridine isomers and derivatives, there is currently no scientific literature detailing the use of this compound as a building unit or monomer in the synthesis of Covalent Organic Frameworks. The specific substitution pattern of this compound may present challenges or opportunities for COF synthesis that have not yet been investigated.

Contribution to Conjugated Polymer Systems

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them suitable for applications in LEDs, solar cells, and sensors. The incorporation of pyridine units into the polymer backbone can influence the polymer's electronic properties, morphology, and performance in devices. For example, polymers containing m-pyridyl linkages have been synthesized to create specific bends in the polymer chain, thereby disrupting π-conjugation in a controlled manner.

A review of the current literature indicates that this compound has not been specifically reported as a monomer or a constituent unit in the synthesis of conjugated polymer systems. Research in this field has largely focused on other functionalized pyridines to tailor the properties of the resulting materials. The potential impact of the three methoxy (B1213986) groups on the electronic and physical properties of a conjugated polymer containing a this compound unit remains a subject for future research.

Research on Biological Activity and Pharmacological Potential

Exploration of Anticancer Effects and Modalities

While direct studies on 2,3,6-trimethoxypyridine are limited, research into closely related trimethoxyphenyl pyridine (B92270) derivatives has revealed significant potential as anticancer agents. rsc.orgnih.govrsc.org A notable area of investigation is their role as inhibitors of tubulin polymerization, a critical process in cell division, making it a prime target for cancer chemotherapy.

A series of novel trimethoxyphenyl pyridine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activities against various cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7). rsc.orgrsc.org Several of these compounds demonstrated significant cytotoxic activities, with some exhibiting superior or comparable efficacy to the well-known tubulin inhibitor, colchicine (B1669291). rsc.orgrsc.org

One particularly potent derivative, referred to as compound VI in a key study, displayed impressive IC₅₀ values of 4.83 µM against HCT-116, 3.25 µM against HepG-2, and 6.11 µM against MCF-7 cell lines. rsc.orgrsc.org These values were notably lower than those of colchicine, which recorded IC₅₀ values of 7.40 µM, 9.32 µM, and 10.41 µM against the same cell lines, respectively. rsc.orgrsc.org

Further mechanistic studies on compound VI in HepG-2 cells indicated that its anticancer effect is mediated through the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis. rsc.orgnih.govrsc.org This is a characteristic modality of action for agents that interfere with microtubule dynamics. Another related study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines also highlighted their ability to inhibit tubulin polymerization, cause G2/M phase cell cycle arrest, and induce apoptosis in HeLa cells. nih.govnih.govtandfonline.com

Table 1: In Vitro Anti-proliferative Activity (IC₅₀, µM) of Selected Trimethoxyphenyl Pyridine Derivatives Compared to Colchicine
CompoundHCT-116HepG-2MCF-7
Compound VbData Not AvailableData Not AvailableData Not Available
Compound VcData Not AvailableData Not AvailableData Not Available
Compound VfData Not AvailableData Not AvailableData Not Available
Compound Vj4.503.744.82
Compound VI4.833.256.11
Colchicine (Reference)7.409.3210.41

Studies on Enzyme Inhibition and Modulation Mechanisms

The primary mechanism of enzyme inhibition identified for trimethoxyphenyl pyridine derivatives is the disruption of tubulin polymerization. rsc.orgnih.govrsc.orgrsc.org Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting the polymerization of tubulin, these compounds effectively halt cell division, leading to cell cycle arrest and apoptosis in cancer cells.

In a detailed enzymatic assay, the inhibitory effect of the most active anti-proliferative trimethoxyphenyl pyridine derivatives on tubulin polymerization was quantified. Compound VI was found to be a particularly potent inhibitor, with an IC₅₀ value of 8.92 nM for tubulin polymerization. rsc.orgrsc.org This was more potent than the reference compound colchicine, which had an IC₅₀ of 9.85 nM in the same assay. rsc.orgrsc.org Other derivatives also showed promising tubulin inhibitory activities, with IC₅₀ values ranging from 10.75 to 31.86 nM. rsc.orgrsc.org

Table 2: Tubulin Polymerization Inhibitory Activity (IC₅₀, nM) of Selected Trimethoxyphenyl Pyridine Derivatives
CompoundIC₅₀ (nM)
Compound Vb22.41
Compound Vc17.64
Compound Vf20.39
Compound Vj10.75
Compound VI8.92
Compound VIIIb31.86
Colchicine (Reference)9.85

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The development of effective trimethoxyphenyl pyridine derivatives as anticancer agents has been guided by structure-activity relationship (SAR) studies. nih.gov These studies have elucidated the structural features that are critical for their biological activity, particularly their ability to inhibit tubulin polymerization.

The trimethoxyphenyl (TMP) moiety is a key pharmacophore, analogous to its presence in combretastatin (B1194345) A-4, a potent natural tubulin inhibitor. nih.gov The methoxy (B1213986) groups on this ring, especially the one at the 4-position, are vital for binding to the colchicine site on tubulin, primarily through hydrogen bonding with CYS241. nih.gov

Emerging Research Directions and Future Outlook

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability is a major driver for innovation in synthetic chemistry. For 2,3,6-trimethoxypyridine, future research will likely focus on developing environmentally benign synthesis methods that minimize waste, reduce energy consumption, and utilize renewable resources. Current green strategies for pyridine (B92270) derivatives, which could be adapted for this compound, include one-pot multicomponent reactions, microwave-assisted synthesis, and the use of biocatalysts. researchgate.netnih.gov

Multicomponent reactions (MCRs) offer a powerful strategy for improving process efficiency by combining three or more reactants in a single step, thereby reducing the need for intermediate purification and minimizing solvent usage. nih.gov Similarly, microwave-assisted synthesis can dramatically shorten reaction times and improve yields compared to conventional heating methods. nih.gov

Biocatalysis, using whole cells or isolated enzymes, presents another promising avenue for the green synthesis of pyridine derivatives. researchgate.net For instance, the bioconversion of a substituted pyridine to a pyridinol using whole-cell catalysts has been demonstrated, suggesting the potential for enzymatic hydroxylation and subsequent methylation pathways. rasayanjournal.co.in The development of a biocatalytic route to this compound would represent a significant step forward in sustainable chemical manufacturing.

Table 1: Comparison of Green Synthesis Strategies for Pyridine Derivatives

Strategy Advantages Potential Challenges for this compound
Multicomponent Reactions High atom economy, reduced waste, simplified procedures. nih.gov Identification of suitable starting materials for the specific substitution pattern.
Microwave-Assisted Synthesis Shorter reaction times, higher yields, increased purity. nih.gov Scale-up limitations, potential for localized overheating.
Biocatalysis High selectivity, mild reaction conditions, renewable catalysts. researchgate.net Enzyme discovery and engineering, substrate specificity, and catalyst stability.

| Solvent-Free Reactions | Eliminates solvent waste, simplifies product isolation. | Ensuring adequate mixing and heat transfer in the absence of a solvent. |

Advanced Functionalization Strategies for Novel Trimethoxypyridine Derivatives

The three methoxy (B1213986) groups on the this compound ring activate it towards certain reactions and direct the position of further substitution. Future research will focus on leveraging these intrinsic properties to develop advanced functionalization strategies for creating a library of novel derivatives with tailored functionalities.

Key strategies that could be applied include:

Palladium-Mediated Direct Functionalization: This powerful technique allows for the formation of C-C bonds at specific positions on the pyridine ring without the need for pre-functionalization, such as halogenation. nih.govnih.gov The electron-donating nature of the methoxy groups would influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution (SNAr): The methoxy groups, particularly at the 2- and 6-positions, can act as leaving groups under certain conditions, allowing for their replacement by various nucleophiles. A protocol for the nucleophilic amination of methoxypyridines has been developed, offering a route to aminopyridine derivatives. rsc.orgresearchgate.net

Late-Stage C-H Functionalization: Methods for the direct functionalization of C-H bonds are highly sought after for their efficiency. A two-step process involving C-H fluorination followed by nucleophilic substitution of the installed fluoride has been shown to be effective for introducing a variety of functional groups onto heterocyclic rings. acs.org Applying this to this compound could provide access to derivatives functionalized at the C4 or C5 positions.

The interplay of the three methoxy groups will be a critical factor in controlling the outcome of these functionalization reactions, offering opportunities for selective synthesis of complex molecules.

Deepening Mechanistic Understanding through Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms and structural properties of this compound and its derivatives is crucial for optimizing synthetic routes and predicting their behavior. Future work will undoubtedly employ a suite of advanced analytical techniques to probe these aspects in detail.

Standard characterization of newly synthesized derivatives will continue to rely on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of organic molecules. mdpi.com Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for unambiguously assigning the structure of complex derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides precise molecular weight information, confirming the elemental composition of new compounds. mdpi.com

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups within a molecule. mdpi.com

To gain deeper mechanistic insights, researchers will likely turn to techniques such as:

In-situ Reaction Monitoring: Using techniques like ReactIR or in-situ NMR to monitor reaction progress in real-time can help identify transient intermediates and elucidate reaction pathways.

Chromatographic Methods: HPLC and TLC are vital for assessing product purity and can be adapted to follow reaction kinetics, as demonstrated in studies on the hydrolysis of other methoxypyridine derivatives. ptfarm.pl

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule, including bond lengths and angles. researchgate.net

High-Throughput Computational Screening and Predictive Modeling for Enhanced Properties

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, high-throughput computational screening and predictive modeling can accelerate the discovery of new derivatives with desirable properties, long before they are synthesized in the lab.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, electronic structure (e.g., HOMO/LUMO energies), and reactivity indices. This information can help rationalize observed reaction outcomes and guide the design of new functionalization strategies.

Virtual Screening: By creating a virtual library of potential this compound derivatives, researchers can computationally screen them for specific properties, such as binding affinity to a biological target or desired electronic properties for materials applications. rsc.org This approach saves significant time and resources compared to traditional experimental screening. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a set of derivatives is synthesized and tested for a particular activity, QSAR models can be built to correlate their structural features with their observed activity. These models can then be used to predict the activity of untested compounds and prioritize synthetic targets.

These computational approaches will enable a more rational, data-driven design of novel trimethoxypyridine derivatives for a wide range of applications.

Expanding Applications in Emerging Fields (e.g., photocatalysis, spintronics)

The unique electronic properties conferred by the three electron-donating methoxy groups make this compound an intriguing candidate for applications in emerging technological fields. While specific applications have yet to be realized, its structure suggests potential for investigation in areas like photocatalysis and molecular electronics.

Photocatalysis: Pyridine-containing compounds are known to play roles in photocatalytic systems. acs.org The electron-rich nature of this compound could make it a useful ligand for tuning the photophysical and redox properties of metal-based photocatalysts, or it could potentially act as an electron-donating substrate in photoredox reactions. nih.gov Future research could explore its use in visible-light-mediated organic transformations.

Spintronics: Molecular spintronics is a field that aims to use the spin of electrons in molecules to store and process information. The design of organic molecules with specific electronic and magnetic properties is central to this field. While highly speculative, the ability to functionalize the this compound core with radical groups or incorporate it into larger conjugated systems could open avenues for exploring its potential in molecular spintronics. Research would first need to establish its fundamental electronic and charge-transport properties.

The exploration of this compound in these advanced fields is still in its infancy but represents a frontier where the unique characteristics of this molecule could lead to significant scientific breakthroughs.

Q & A

Q. What are the recommended synthetic routes for 2,3,6-Trimethoxypyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves methoxylation of halogenated pyridine precursors (e.g., 2,3,6-trichloropyridine) via nucleophilic substitution using sodium methoxide in methanol under reflux. Optimization includes controlling stoichiometric ratios (e.g., 3:1 molar excess of NaOCH₃) and reaction time (typically 12–24 hours) to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitoring via TLC or GC-MS is critical to track reaction progress .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should researchers expect?

  • Methodological Answer :
  • NMR : In 1H^1H-NMR, expect three singlet peaks for methoxy groups (δ ~3.8–4.0 ppm) and distinct aromatic protons (δ ~6.5–8.0 ppm, depending on substitution pattern). 13C^{13}C-NMR should show methoxy carbons at δ ~55–60 ppm and aromatic carbons at δ ~110–150 ppm.
  • FT-IR : Key peaks include C-O-C stretching (~1250 cm1^{-1}) and aromatic C-H bending (~700–800 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 183 (C8_8H11_{11}NO3_3) with fragmentation patterns reflecting methoxy group loss. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) for purity ≥95% .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C, away from oxidizing agents and ignition sources.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS Category 2 skin/eye irritation guidelines for emergency response .

Q. How is this compound typically utilized as a precursor in heterocyclic chemistry?

  • Methodological Answer : It serves as a building block for synthesizing polyfunctional pyridine derivatives. For example:
  • Demethylation : Use BBr3_3 in dichloromethane to yield trihydroxypyridines for coordination chemistry.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3) introduces aryl groups at the 4-position. Monitor reaction progress via LC-MS to optimize yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel this compound derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D-COSY/HMQC to assign overlapping signals.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data.
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. Slow evaporation from ethanol/water mixtures often yields suitable crystals .

Q. What strategies ensure the stability of this compound under extreme pH or temperature conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct TGA/DSC analysis to determine decomposition thresholds (typically >200°C). For high-temperature reactions, use Schlenk lines under inert atmospheres.
  • pH Sensitivity : Avoid prolonged exposure to strong acids/bases. Buffered solutions (pH 6–8) are optimal for aqueous-phase reactions. Accelerated stability studies (40°C/75% RH) can model long-term storage .

Q. How should researchers address the lack of ecological toxicity data for this compound in environmental impact assessments?

  • Methodological Answer :
  • Predictive Models : Use QSAR tools (e.g., EPI Suite) to estimate biodegradation potential (BIOWIN) and ecotoxicity (ECOSAR).
  • Comparative Studies : Leverage data from structurally similar compounds (e.g., 2,4,6-trimethylpyridine) to infer bioaccumulation or aquatic toxicity.
  • Microcosm Experiments : Test degradation in soil/water systems spiked with 14C^{14}C-labeled compound to track mineralization rates .

Q. What role does this compound play in microbial metabolic pathways, and how can this be applied to biocatalysis?

  • Methodological Answer :
  • Enzymatic Demethoxylation : Aspergillus nidulans homologs (e.g., HxnV monooxygenase) may hydroxylate methoxy groups, analogous to 2,5-dihydroxypyridine degradation. Optimize enzyme activity using cell-free extracts and NADPH cofactors.
  • Biocatalytic Applications : Engineer microbial consortia for selective demethylation to produce high-value hydroxypyridines. Metabolomic profiling (LC-HRMS) identifies intermediates and pathway bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.